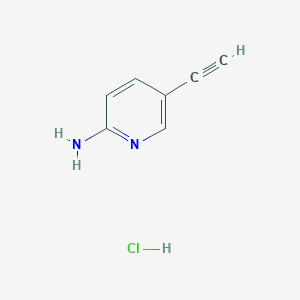

5-Ethynylpyridin-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7ClN2 |

|---|---|

Molecular Weight |

154.60 g/mol |

IUPAC Name |

5-ethynylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-6-3-4-7(8)9-5-6;/h1,3-5H,(H2,8,9);1H |

InChI Key |

FXQZBQGJZWYYMM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=C1)N.Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Ethynylpyridin 2 Amine Hydrochloride

Retrosynthetic Analysis and Key Precursors to 5-Ethynylpyridin-2-amine (B1592419) Hydrochloride

A retrosynthetic analysis of 5-ethynylpyridin-2-amine hydrochloride reveals a logical pathway for its synthesis, primarily centered around the formation of the carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group. The primary disconnection occurs at this C-C bond, suggesting a cross-coupling reaction as the key forward synthetic step. This leads to two principal precursor fragments: a 5-functionalized-2-aminopyridine and an ethynylating agent.

The most common precursor is a 5-halopyridin-2-amine, where the halogen (typically iodine or bromine) serves as a handle for the cross-coupling reaction. This choice is dictated by the higher reactivity of iodo and bromo derivatives in palladium-catalyzed reactions. Consequently, 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine (B21400) are identified as key precursors.

The ethynyl group is typically introduced from a protected alkyne, such as trimethylsilylacetylene (B32187), to prevent side reactions. The trimethylsilyl (B98337) (TMS) group is a robust protecting group that can be easily removed under mild conditions in the final step. Therefore, the retrosynthetic pathway can be summarized as follows:

Classical and Established Synthetic Routes to this compound

Historically, the synthesis of aminopyridines has relied on methods such as the Chichibabin reaction, which involves the direct amination of the pyridine ring with sodium amide. However, this method often suffers from harsh reaction conditions and a lack of regioselectivity, making it less suitable for the synthesis of specifically substituted pyridines like the target compound.

The introduction of the ethynyl group through classical methods is also challenging. Early approaches to alkynylpyridines sometimes involved the dehydrohalogenation of dihaloethylpyridines, but these routes are often multi-step and low-yielding.

A more established and reliable "classical" approach in the modern context, preceding the widespread use of palladium catalysis for this specific transformation, would involve the construction of the pyridine ring itself with the desired substituents already in place. However, for the specific case of 5-ethynylpyridin-2-amine, palladium-catalyzed cross-coupling reactions have become the overwhelmingly established and preferred method due to their high efficiency and selectivity.

Advanced and Chemo-selective Synthesis of this compound Derivatives

Modern synthetic strategies for this compound and its derivatives heavily rely on advanced, chemo-selective methodologies that allow for precise control over the molecular architecture.

Palladium-Catalyzed Cross-Coupling Approaches for Ethynyl Moiety Introduction (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is the cornerstone for the synthesis of 5-ethynylpyridin-2-amine. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of our target molecule, the reaction typically involves the coupling of a 5-halopyridin-2-amine with a protected alkyne.

A general reaction scheme is as follows:

Scheme 1: General Sonogashira coupling for the synthesis of 5-ethynylpyridin-2-amine precursors.

Key parameters for a successful Sonogashira coupling include the choice of catalyst, co-catalyst, base, and solvent.

| Parameter | Common Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation to the palladium center. |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Scavenges the hydrogen halide byproduct and facilitates the formation of the copper acetylide. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Toluene (B28343) | Solubilizes the reactants and facilitates the reaction. |

| Protected Alkyne | Trimethylsilylacetylene | Prevents self-coupling of the terminal alkyne. |

The reaction is typically carried out under an inert atmosphere to prevent the oxidative degradation of the catalyst. Following the coupling, the silyl (B83357) protecting group is readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions.

Regioselective Functionalization Strategies for Pyridine Ring Derivatization

The synthesis of various derivatives of this compound often requires the regioselective functionalization of the pyridine ring. This can be achieved either by starting with a pre-functionalized pyridine precursor or by modifying the pyridine ring after the introduction of the key functional groups.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridine rings. The amino group at the C2 position can direct lithiation to the C3 position. Subsequent quenching with an electrophile allows for the introduction of a variety of substituents.

Halogenation reactions on the 2-aminopyridine (B139424) scaffold can also be controlled to achieve regioselectivity. For instance, bromination of 2-aminopyridine can be directed to the C5 position under specific conditions, providing the key precursor for the Sonogashira coupling.

Amine Group Protection, Activation, and Deprotection in Complex Syntheses

In more complex syntheses involving this compound as a building block, the primary amino group may need to be protected to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.

Common protecting groups for the 2-amino group of pyridine include:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Carbobenzyloxy | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |

The Boc group is widely used due to its stability to many reaction conditions and its facile removal with acid. This is particularly relevant as the final product is an hydrochloride salt.

Activation of the amino group can be necessary for certain transformations, such as N-alkylation or N-arylation. This can be achieved by deprotonation with a suitable base to form the corresponding amide anion, which is a more potent nucleophile.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Efforts to develop more sustainable synthetic routes for this compound are focused on several key principles of green chemistry.

For the Sonogashira coupling, significant advancements have been made to create more environmentally benign protocols. These include:

Copper-free Sonogashira reactions: The use of copper co-catalysts can lead to the formation of diynes and other byproducts, as well as posing environmental concerns. Copper-free protocols have been developed using more efficient palladium catalysts and ligands.

Use of greener solvents: Replacing traditional volatile organic solvents like DMF and toluene with more sustainable alternatives such as water, ethanol, or ionic liquids is a key area of research.

In the broader context of aminopyridine synthesis, biocatalysis is emerging as a powerful green alternative. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines, reducing the need for protecting groups and chiral auxiliaries. While not directly applied to the synthesis of the achiral 5-ethynylpyridin-2-amine, these principles guide the development of future sustainable methodologies for related compounds.

Furthermore, minimizing the number of synthetic steps through the use of one-pot or tandem reactions contributes to a greener process by reducing solvent usage, energy consumption, and waste generation.

Scalability and Efficiency Considerations in this compound Synthesis for Research Purposes

The synthesis of this compound on a research scale necessitates methodologies that are not only reliable but also efficient in terms of yield, purity, and resource management. The primary route to the core structure, 5-ethynylpyridin-2-amine, involves a two-step process: a Sonogashira cross-coupling reaction followed by the removal of a silyl protecting group. The scalability and efficiency of this synthesis are critically dependent on the optimization of parameters in both of these key stages.

The Sonogashira coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. researchgate.netmdpi.com For the synthesis of the 5-ethynylpyridin-2-amine precursor, this typically involves coupling a protected alkyne, such as trimethylsilylacetylene (TMSA), with a halogenated 2-aminopyridine derivative.

A common starting material for this reaction is a 5-halo-2-aminopyridine, with iodinated and brominated pyridines being the most reactive. jk-sci.com The reaction is generally catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst. mdpi.comevitachem.com The choice of catalyst system, solvent, base, and reaction temperature significantly influences the reaction's efficiency. For research-scale synthesis, optimizing these factors is key to maximizing yield and minimizing purification challenges. For instance, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed, and the reaction is often conducted under an inert atmosphere at elevated temperatures (e.g., 60-80°C) to ensure completion. evitachem.com

The efficiency of the Sonogashira coupling can be enhanced by careful selection of the palladium source and ligands. While homogeneous catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective, their removal from the product can be challenging. jk-sci.com For improved scalability and cost-effectiveness, particularly when considering multiple research batches, the use of heterogeneous catalysts can be advantageous as they can be recovered and reused. researchgate.net The use of copper as a co-catalyst is generally beneficial for achieving high yields and selectivity, though copper-free methods have also been developed. researchgate.netmdpi.com

Deprotection of the TMS group can be achieved under various conditions. Mild methods, such as treatment with potassium carbonate in methanol, are often preferred as they are cost-effective and tolerate a wide range of functional groups. gelest.com For more sensitive substrates or when specific selectivity is required, fluoride ion sources like tetrabutylammonium fluoride (TBAF) are highly effective, although they are more expensive. gelest.comresearchgate.net The efficiency of the deprotection step is influenced by factors such as steric hindrance and the electronic properties of the substrate. researchgate.net In some cases, for more complex syntheses where the TMS group might be too labile, a bulkier protecting group like triisopropylsilyl (TIPS) may be employed, which requires more specific and robust deprotection conditions, such as using silver fluoride. researchgate.netredalyc.org

The table below summarizes key considerations for optimizing the synthesis of 5-ethynylpyridin-2-amine for research applications.

| Synthetic Step | Parameter | Considerations for Scalability & Efficiency | Typical Reagents/Conditions |

|---|---|---|---|

| Sonogashira Coupling | Starting Material | 5-iodo-2-aminopyridine offers higher reactivity than the bromo-analogue, potentially leading to higher yields and shorter reaction times. | 5-iodo-2-aminopyridine, Trimethylsilylacetylene |

| Catalyst System | Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI) are common. researchgate.netjk-sci.com Heterogeneous catalysts can improve scalability and reduce costs via recycling. researchgate.net | Pd(PPh₃)₄, CuI | |

| Solvent & Base | Anhydrous, degassed solvents like THF or DMF are typical. evitachem.com Amine bases such as triethylamine or diisopropylethylamine are used to scavenge the generated acid. | THF, Triethylamine | |

| Temperature | Elevated temperatures (60-80°C) are often required to drive the reaction to completion. evitachem.com | 70°C | |

| Deprotection | Protecting Group | TMS is common for research scale due to facile removal. gelest.com Bulkier groups like TIPS offer greater stability but require harsher deprotection. redalyc.org | Trimethylsilyl (TMS) |

| Deprotection Reagent | Mild conditions (K₂CO₃/MeOH) are cost-effective and efficient. gelest.com Fluoride sources (e.g., TBAF) offer high efficiency for sensitive substrates. researchgate.net | K₂CO₃ in Methanol | |

| Salt Formation | Final Product Isolation | Treatment with HCl in a suitable solvent (e.g., ether, isopropanol) allows for isolation of the stable hydrochloride salt, often with high purity. | HCl in diethyl ether |

Reaction Mechanisms and Transformative Chemistry of 5 Ethynylpyridin 2 Amine Hydrochloride

Reactivity and Mechanistic Pathways of the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a highly reactive functional handle, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the construction of complex molecular frameworks.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org In the context of 5-ethynylpyridin-2-amine (B1592419) hydrochloride, the terminal alkyne readily participates in this transformation.

The generally accepted mechanism involves the in situ formation of a copper(I) acetylide intermediate. This species then reacts with an organic azide (B81097) in a stepwise manner, proceeding through a six-membered copper-containing intermediate, which ultimately leads to the formation of the stable triazole ring and regeneration of the copper(I) catalyst. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

A variety of copper sources can be employed, including copper(I) salts or copper(II) salts with a reducing agent like sodium ascorbate. nih.gov The use of ligands, such as tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA), can accelerate the reaction and protect sensitive biomolecules from potential damage by copper-catalyzed side reactions.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne | Azide | Catalyst System | Solvent | Product |

| 5-Ethynylpyridin-2-amine | Benzyl Azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine |

| 5-Ethynylpyridin-2-amine | Phenyl Azide | CuI, Et₃N | THF | 5-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine |

| 5-Ethynylpyridin-2-amine | 1-Azido-4-methylbenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 5-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)pyridin-2-amine |

This table is illustrative and based on the general reactivity of terminal alkynes in CuAAC reactions.

Palladium-Mediated Cross-Coupling Reactions Beyond Sonogashira

While the Sonogashira coupling is a primary method for the synthesis of ethynylpyridines, the ethynyl group itself can participate in further palladium-catalyzed cross-coupling reactions. These transformations allow for the elaboration of the alkyne terminus, leading to a diverse range of substituted pyridines.

One such reaction is a variation of the Suzuki coupling, where a boronic acid is coupled with the terminal alkyne under palladium catalysis. This typically requires the prior conversion of the terminal alkyne to an alkynylboronate ester. Another important transformation is the Stille coupling, which involves the reaction of the alkyne with an organostannane.

The catalytic cycle for these reactions generally involves the oxidative addition of an organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron or organotin reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 2: Examples of Palladium-Mediated Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 5-Ethynylpyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(Phenylethynyl)pyridin-2-amine |

| 5-Ethynylpyridin-2-amine | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 5-((4-Methylphenyl)ethynyl)pyridin-2-amine |

| 5-Ethynylpyridin-2-amine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | 5-(But-1-en-3-ynyl)pyridin-2-amine |

This table illustrates potential cross-coupling reactions of the ethynyl moiety.

Hydrometallation and Hydrohalogenation Reactions

The terminal alkyne of 5-ethynylpyridin-2-amine hydrochloride can undergo hydrometallation and hydrohalogenation, leading to the formation of vinyl derivatives. These reactions are valuable for introducing new functional groups at the former alkyne position with specific stereochemical outcomes.

Hydrometallation involves the addition of a metal hydride (M-H) across the carbon-carbon triple bond. Common examples include hydroboration, hydrosilylation, and hydrostannylation. The regioselectivity of the addition is often influenced by steric and electronic factors, as well as the choice of catalyst. For terminal alkynes, the metal typically adds to the terminal carbon.

Hydrohalogenation is the addition of a hydrogen halide (HX) across the triple bond. nih.govacs.org For ethynylpyridines, the reaction with hydrochloric acid can be facilitated by the pyridine (B92270) nitrogen, which becomes protonated to form a pyridinium (B92312) salt. nih.gov This enhances the electrophilicity of the ethynyl group, promoting the nucleophilic attack of the halide ion. nih.gov This process can lead to the formation of vinyl halides, which are versatile intermediates for further cross-coupling reactions.

Table 3: Hydrometallation and Hydrohalogenation Reactions

| Reagent | Catalyst/Conditions | Product |

| Pinacolborane | Dicyclohexylborane | 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridin-2-amine |

| Triethylsilane | Karstedt's catalyst | 5-(2-(Triethylsilyl)vinyl)pyridin-2-amine |

| Hydrochloric Acid | Heat in MeCN | 5-(2-Chlorovinyl)pyridin-2-amine nih.gov |

| Hydrobromic Acid | Heat in MeCN | 5-(2-Bromovinyl)pyridin-2-amine acs.org |

[2+2+2] Cycloadditions and Related Annulations

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for the synthesis of six-membered rings, typically catalyzed by transition metals such as rhodium, cobalt, or iron. rsc.orgresearchgate.net The ethynyl group of this compound can serve as a two-carbon component in these cycloadditions.

In a typical reaction, two molecules of an alkyne and one molecule of another unsaturated component (such as another alkyne or a nitrile) are brought together by a metal catalyst to form a new aromatic or non-aromatic six-membered ring. When co-cyclized with other alkynes, substituted benzene (B151609) derivatives are formed. If a nitrile is used as the third component, a substituted pyridine ring is generated.

The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate from two alkyne units. This intermediate then undergoes insertion of the third unsaturated partner, followed by reductive elimination to release the cyclic product and regenerate the active catalyst.

Table 4: [2+2+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-Ethynylpyridin-2-amine | Acetylene (B1199291) (2 equiv.) | [Rh(cod)₂]BF₄ | 5-(Phenyl)pyridin-2-amine derivative |

| 5-Ethynylpyridin-2-amine | Propyne (2 equiv.) | Co₂(CO)₈ | 5-(Dimethylphenyl)pyridin-2-amine derivative |

| 5-Ethynylpyridin-2-amine | Acetonitrile | Fe(II) complex | 5-(2-Methylpyridin-5-yl)pyridin-2-amine researchgate.net |

This table presents hypothetical products based on known [2+2+2] cycloaddition reactions.

Reactivity and Mechanistic Pathways of the Pyridin-2-amine Moiety

The pyridin-2-amine moiety possesses a nucleophilic amino group, which is a key site for a variety of chemical transformations, particularly condensation reactions.

Nucleophilic Reactivity and Condensation Reactions of the Amine Group

The primary amino group at the 2-position of the pyridine ring is nucleophilic and can readily participate in reactions with electrophilic partners. researchgate.net Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a prominent class of transformations for this functional group.

For instance, the reaction of 5-ethynylpyridin-2-amine with aldehydes or ketones, typically under acidic catalysis, leads to the formation of imines (Schiff bases). libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the C=N double bond of the imine. libretexts.org

Furthermore, the amine can react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of the leaving group.

Table 5: Nucleophilic and Condensation Reactions of the Amine Group

| Electrophile | Conditions | Product Class |

| Benzaldehyde | Acid catalyst, heat | Imine |

| Acetone | Acid catalyst, heat | Imine |

| Acetyl Chloride | Base (e.g., pyridine) | Amide |

| Acetic Anhydride | Heat | Amide |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient compared to benzene due to the inductive electron-withdrawing effect of the nitrogen atom. This intrinsic property makes it significantly less reactive towards electrophiles, often requiring harsh reaction conditions for substitution to occur. Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium cation which further deactivates the ring.

For this compound, the reactivity in EAS is governed by the competing electronic effects of its substituents. The 2-amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the ring via the +M (mesomeric) effect. Conversely, the 5-ethynyl group is generally considered a deactivating group due to the sp-hybridization of its carbon atoms, which imparts a significant inductive electron-withdrawing (-I) effect.

Considering these competing influences, electrophilic attack is predicted to be directed by the strongly activating 2-amino group. The preferred positions for substitution would be ortho and para to the amino group, which correspond to the C3 and C5 positions. However, since the C5 position is already occupied by the ethynyl group, electrophilic attack is most likely to occur at the C3 position . The ethynyl group at C5 would serve to moderate the high reactivity endowed by the amino group, potentially offering a degree of selectivity and control that is not present in simpler 2-aminopyridines.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Ethynylpyridin-2-amine

| Position | Influence of 2-Amino Group (+M, +I) | Influence of 5-Ethynyl Group (-I) | Predicted Outcome |

|---|---|---|---|

| C3 | Activating (ortho) | Minor | Most Favorable Site |

| C4 | Minor | Deactivating | Unfavorable |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the C2, C4, and C6 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer-like intermediate. In the case of this compound, the 2-amino group itself is a poor leaving group. However, catalytic methods have been developed for the amination of 2-aminopyridines, proceeding through transition-metal-enabled π-coordination activation which renders the ring susceptible to nucleophilic attack. For SNAr to occur on the ring of 5-Ethynylpyridin-2-amine itself, a suitable leaving group at the C4 or C6 positions would be required. The presence of the electron-withdrawing ethynyl group at C5 would slightly enhance the electrophilicity of the C4 and C6 positions, making them more susceptible to nucleophilic attack if a leaving group were present.

C-H Functionalization and Activation Strategies on the Pyridine Ring

Direct C-H functionalization has become a powerful tool in organic synthesis, avoiding the need for pre-functionalized substrates. For pyridine derivatives, these reactions are often guided by the inherent electronic properties of the ring or by using directing groups.

In this compound, the amino group can act as a directing group for ortho-C-H functionalization. Transition metal-catalyzed reactions, for instance, could lead to functionalization at the C3 position. The nitrogen atom of the pyridine ring itself can also direct ortho-metalation at the C2 and C6 positions, though the C2 position is already substituted. Therefore, C6-functionalization via this pathway could be a possibility.

The electronic nature of the C-H bonds in the ring also plays a crucial role. The C-H bonds at the C4 and C6 positions are the most acidic due to their proximity to the ring nitrogen, making them potential sites for deprotonation-functionalization sequences. The electron-withdrawing nature of the 5-ethynyl group would further increase the acidity of the C4-H and C6-H bonds. Palladium-catalyzed C-H arylation, for example, has been shown to be effective for pyridines bearing electron-withdrawing groups, suggesting that C4-functionalization could be a viable strategy for this compound.

Table 2: Potential C-H Functionalization Sites and Strategies for 5-Ethynylpyridin-2-amine

| Site | Directing Influence / Electronic Bias | Potential Strategy |

|---|---|---|

| C3 | 2-Amino group (Directing Group) | Transition-metal catalyzed ortho-functionalization |

| C4 | Increased acidity due to N and 5-ethynyl group | Deprotonation-metalation; Pd-catalyzed arylation |

Multicomponent Reaction Strategies Involving this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While many MCRs exist for the synthesis of substituted pyridines, such as the Hantzsch or Bohlmann-Rahtz syntheses, there is no literature describing the use of pre-formed this compound as a substrate in an MCR.

Theoretically, the functional groups present in this compound could participate in MCRs. The primary amino group could react with carbonyl compounds and isocyanides in Ugi or Passerini-type reactions. The terminal alkyne is also a versatile functional group for MCRs, particularly in transition-metal-catalyzed cycloadditions. For instance, a one-pot reaction could potentially involve the amino group participating in an imine formation, followed by an intramolecular or intermolecular reaction involving the ethynyl moiety.

Advanced Mechanistic Investigations in this compound Transformations

No specific mechanistic investigations, either through kinetic studies or computational analysis, have been published for reactions involving this compound. The following sections outline the types of studies that would be necessary to elucidate the reaction mechanisms for this compound.

To understand the reactivity of this compound, kinetic studies would be essential. For a potential electrophilic substitution at the C3 position, a kinetic analysis would involve systematically varying the concentrations of the substrate, the electrophile, and any catalyst to determine the rate law of the reaction. This would help to establish the reaction order with respect to each component and identify the rate-determining step.

For example, a study could compare the rate of bromination of 5-Ethynylpyridin-2-amine with that of 2-aminopyridine (B139424) and 5-ethynylpyridine to quantify the activating and deactivating effects of the substituents. Hammett and Brønsted correlations could be employed by studying a series of related substrates to probe the electronic demands of the transition state.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. For this compound, density functional theory (DFT) calculations could be used to map the potential energy surface for various reactions.

For an electrophilic aromatic substitution, calculations could be performed to determine the activation energies for the attack of an electrophile at the C3, C4, and C6 positions. This would provide a theoretical basis for the predicted C3 selectivity. The structures of the corresponding transition states and intermediates (sigma complexes) could be optimized to understand the geometric and electronic factors that stabilize the preferred pathway. Similar computational studies could be applied to potential C-H functionalization or nucleophilic substitution reactions to predict regioselectivity and explore the catalytic cycles involved.

Derivatization and Functionalization Strategies Employing 5 Ethynylpyridin 2 Amine Hydrochloride

Site-Selective Chemical Modifications of 5-Ethynylpyridin-2-amine (B1592419) Hydrochloride

The presence of three distinct reactive sites—the amino group, the ethynyl (B1212043) group, and the pyridine (B92270) ring—in 5-ethynylpyridin-2-amine hydrochloride allows for a high degree of control in its chemical modification. Strategic manipulation of reaction conditions enables chemists to selectively target one functional group while leaving the others intact, paving the way for the synthesis of a diverse range of derivatives.

The primary amino group at the 2-position can readily undergo N-alkylation and N-acylation reactions. For instance, electrophilic tropylation of 2-aminopyridine (B139424) with tropylium (B1234903) perchlorate (B79767) has been shown to yield N-(cyclohepta-2,4,6-trien-1-yl)pyridin-2-amine researchgate.net. This transformation highlights the nucleophilic character of the amino group and its susceptibility to reaction with electrophiles. Similarly, acylation can be achieved using various acylating agents to introduce amide functionalities.

The terminal ethynyl group is a versatile handle for a variety of transformations, most notably the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing a powerful tool for extending the molecular framework researchgate.netwikipedia.org. For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated, yielding 2-amino-3-alkynylpyridines in good yields researchgate.net. This methodology is directly applicable to 5-ethynylpyridin-2-amine, enabling the introduction of a wide range of substituents at the terminus of the ethynyl group.

The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically occurs at the 3- and 5-positions quora.comuoanbar.edu.iq. For 2-aminopyridine derivatives, the directing effect of the amino group can influence the regioselectivity of these reactions acs.orgrsc.org. Furthermore, ortho-lithiation strategies, often directed by a pivaloylamino group, can be employed to achieve regiospecific substitution at the positions adjacent to the amino group acs.org.

Table 1: Examples of Site-Selective Modifications on Related Aminopyridine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Tropylation | Tropylium perchlorate | N-substituted aminopyridine | researchgate.net |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst, base | Aryl-substituted ethynylpyridine | researchgate.net |

| ortho-Lithiation | n-BuLi, TMEDA | ortho-functionalized aminopyridine | acs.org |

Diversity-Oriented Synthesis (DOS) Approaches Utilizing this compound

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel bioactive compounds broadinstitute.orgnih.govcam.ac.uk. The trifunctional nature of this compound makes it an excellent starting scaffold for DOS, allowing for diversification at multiple points of the molecule.

A DOS strategy employing this compound could involve a branching pathway where the initial scaffold is subjected to a variety of reaction conditions to generate a range of distinct molecular frameworks nih.gov. For example, the amino group can be engaged in multicomponent reactions, such as the synthesis of 2-aminopyrimidine (B69317) derivatives, which are known to exhibit a wide range of biological activities mdpi.comnih.gov. The ethynyl group can participate in cycloaddition reactions or be used as a linchpin for connecting different molecular fragments. The pyridine ring can be a template for the construction of fused heterocyclic systems.

Libraries of compounds can be generated by systematically varying the building blocks that react with each of the functional groups of this compound. For instance, a library of N-substituted derivatives can be created by reacting the amino group with a diverse set of aldehydes or carboxylic acids. Similarly, a library of triazole-containing compounds can be synthesized via "click chemistry" by reacting the ethynyl group with a variety of organic azides nih.gov.

The synthesis of libraries of complex polycyclic alkaloids and pyrimidine-embedded polyheterocycles has been demonstrated using DOS principles, often starting from simpler, functionalized heterocyclic precursors mskcc.orgresearchgate.net. These approaches highlight the potential of using a versatile building block like this compound to rapidly generate a multitude of complex and diverse molecular architectures.

Construction of Complex Molecular Architectures and Scaffolds from this compound

The unique combination of reactive functional groups in this compound makes it a valuable precursor for the construction of complex molecular architectures and novel heterocyclic scaffolds.

The 2-aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic systems such as pyridopyrimidines researchgate.netresearchgate.netpharmascholars.com. These reactions typically involve the condensation of the 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. By utilizing derivatives of this compound in these reactions, complex fused ring systems bearing an ethynyl or a substituted ethynyl group can be readily accessed.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. 2-Aminopyridines are known to participate in various MCRs. For example, a three-component reaction between 2-aminopyridines, aldehydes, and alkynes can be used to synthesize substituted imidazopyridines rsc.orgrsc.org. The presence of the ethynyl group in this compound could either be a spectator in such reactions or participate in subsequent transformations, leading to even more complex structures. Catalyst-free three-component reactions of 2-aminopyridines with aldehydes and isocyanides in water have also been reported, offering a green chemistry approach to complex heterocycles researchgate.net.

The ethynyl group can also serve as a rigid linker in the construction of macrocycles. Oxidative coupling of terminal acetylenes, such as the Eglinton coupling, has been used to prepare macrocycles containing pyridine rings and acetylene (B1199291) bonds nih.gov. By designing appropriate precursors from this compound, it is conceivable to synthesize novel macrocyclic structures with defined shapes and sizes. Such macrocycles could have applications in host-guest chemistry and materials science rsc.org. The synthesis of macrocyclic peptides has been achieved by incorporating an imidazopyridinium unit, which can be formed from a 2-aminopyridine derivative, highlighting another potential route to macrocyclization nih.gov.

Integration of this compound into Supramolecular Assemblies and Materials

The ability of the 2-aminopyridine moiety to participate in hydrogen bonding and metal coordination makes this compound an attractive building block for the construction of supramolecular assemblies and functional materials.

The amino and pyridine nitrogen atoms of the 2-aminopyridine unit can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined supramolecular structures through self-assembly nih.gov. The specific substitution pattern can influence the self-assembly behavior, leading to different aggregated structures rsc.orgrsc.org. The presence of the rigid ethynyl group can further direct the spatial arrangement of the molecules in the solid state.

The pyridine nitrogen is also an excellent ligand for coordinating with metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. The self-assembly of a 4-aminopyridine (B3432731) monolayer has been shown to act as a nucleation-inducing layer for the deposition of transparent silver electrodes, demonstrating the utility of aminopyridines in materials fabrication acs.org. Solvent and the addition of other pyridine derivatives can modulate the self-assembly of porphyrin molecules at liquid/solid interfaces, suggesting that this compound could be used to control the organization of other functional molecules acs.org.

The derivatization of the amino group can also influence the self-assembly properties. For example, the introduction of a formamide (B127407) functionality at the amino group of a 2,6-diaminopyridine-coupled rhodamine derivative was found to be crucial for augmenting self-aggregation and enabling metal-ion sensing nih.gov.

Table 2: Potential Supramolecular Interactions of this compound

| Functional Group | Type of Interaction | Potential Application |

| 2-Amino Group | Hydrogen Bonding (Donor) | Self-assembly, Crystal Engineering |

| Pyridine Nitrogen | Hydrogen Bonding (Acceptor), Metal Coordination | Supramolecular Polymers, MOFs |

| Ethynyl Group | π-stacking, Coordination to Metals | Anisotropic Materials, Catalysis |

Strategies for Polymer Precursor and Conjugate Synthesis via this compound Linkers

The bifunctional nature of this compound, with its polymerizable ethynyl group and reactive amino group, makes it a valuable monomer and linker for the synthesis of functional polymers and conjugates.

The terminal ethynyl group can undergo polymerization through various methods, including anionic living polymerization of protected ethynylstyrenes, to produce well-defined polymers acs.org. This suggests that this compound, after suitable protection of the amino group, could be used as a monomer to synthesize polymers with pendant aminopyridine units. The amino groups could then be deprotected to provide reactive sites along the polymer chain for further functionalization. Metal-free catalysts have also been developed for the polymerization of alkynyl-based monomers mdpi.com.

Alternatively, the amino group can be incorporated into a polymer backbone, for instance, by reacting with a diacyl chloride to form a polyamide. In this scenario, the ethynyl group would be a pendant functionality along the polymer chain. These pendant ethynyl groups can then be utilized for post-polymerization modification through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry nih.govcmu.eduresearchgate.netsemanticscholar.orgresearchgate.net. This approach allows for the introduction of a wide variety of functional groups onto the polymer backbone under mild conditions.

The direct polymerization of functional monomers containing amino groups can sometimes be challenging due to the incompatibility of the amino group with the polymerization conditions acs.orgcmu.edu. In such cases, a protection-deprotection strategy is often employed. For example, well-defined poly(ethynylstyrenes) have been synthesized by the anionic living polymerization of (trimethylsilyl)ethynylstyrenes, followed by the removal of the silyl (B83357) protecting group acs.org. A similar strategy could be applied to this compound.

Applications of 5 Ethynylpyridin 2 Amine Hydrochloride in Advanced Organic and Medicinal Chemistry Research

Building Block for Novel Heterocyclic Ring Systems and Macrocycles

The unique bifunctional nature of 5-ethynylpyridin-2-amine (B1592419) hydrochloride, possessing both a reactive ethynyl (B1212043) group and a nucleophilic amino group on a pyridine (B92270) scaffold, renders it a valuable building block for the synthesis of diverse and complex molecular architectures. Its utility is particularly pronounced in the construction of novel heterocyclic ring systems and macrocycles, which are of significant interest in medicinal chemistry and materials science.

The ethynyl moiety serves as a versatile handle for various coupling reactions, most notably the Sonogashira cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the facile formation of carbon-carbon bonds between the terminal alkyne of the pyridine derivative and a wide range of aryl or vinyl halides. This methodology provides a powerful tool for elaborating the pyridine core and constructing larger, more complex heterocyclic systems. For instance, by coupling with appropriately substituted halo-heterocycles, fused polycyclic aromatic systems with tailored electronic and photophysical properties can be accessed.

Furthermore, the ethynyl group is a key participant in cyclization and macrocyclization reactions. Oxidative coupling reactions, such as the Eglinton and Hay couplings, can be employed to dimerize or oligomerize ethynyl-containing precursors, leading to the formation of macrocycles with repeating pyridine-acetylene units. cam.ac.uknih.gov The size and conformation of these macrocycles can often be controlled by adjusting reaction conditions, such as the choice of solvent and the nature of the catalyst. cam.ac.uk These pyridine-containing macrocycles are of interest for their potential applications in host-guest chemistry, molecular recognition, and as components of supramolecular assemblies.

The amino group at the 2-position of the pyridine ring provides another reactive site for the construction of fused heterocyclic systems. It can act as a nucleophile in condensation and cyclization reactions with various electrophilic partners. For example, in reactions with functionalized maleimides, 2-aminopyridine (B139424) derivatives can lead to the formation of ring-fused pyridines, such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. acs.orgmdpi.com The electronic nature of the substituent at the 5-position of the 2-aminopyridine can influence the reaction pathway, leading to different heterocyclic products. mdpi.com This reactivity, combined with the synthetic versatility of the ethynyl group, allows for a modular approach to the synthesis of a wide array of novel heterocyclic compounds.

| Reaction Type | Reagents/Conditions | Resulting Structures | Reference |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Aryl- or vinyl-substituted pyridines | nih.gov |

| Eglinton/Hay Coupling | Cu(II) salt, base | Pyridine-acetylene macrocycles | cam.ac.uknih.gov |

| Condensation/Cyclization | Functionalized maleimides | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | acs.orgmdpi.com |

Precursor in Natural Product Synthesis Research and Analog Development

While direct applications of 5-ethynylpyridin-2-amine hydrochloride in the total synthesis of specific natural products are not extensively documented in publicly available research, its structural motifs are present in various biologically active natural products, particularly marine alkaloids. The pyridine ring is a common feature in many alkaloids, and the ethynyl group serves as a valuable synthon for constructing more complex carbon skeletons. Therefore, this compound represents a key precursor for the synthesis of natural product analogs and derivatives for structure-activity relationship (SAR) studies.

The development of synthetic routes to natural product analogs is crucial for several reasons. Often, natural products are isolated in minute quantities from their natural sources, making extensive biological evaluation challenging. nih.gov A robust synthetic pathway allows for the production of larger quantities of the natural product and its analogs. Furthermore, by systematically modifying the structure of a natural product, medicinal chemists can identify the key pharmacophoric features responsible for its biological activity and optimize its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov

The ethynylpyridine core of this compound can be found in or mimicked to create analogs of various natural products. For instance, many marine alkaloids feature substituted pyridine or related heterocyclic cores. researchgate.netacs.org The ethynyl group can be transformed into a variety of other functional groups or used in coupling reactions to append different side chains, mimicking the structural diversity found in nature. For example, through Sonogashira coupling, various aryl or alkyl groups can be introduced at the 5-position of the pyridine ring, allowing for the exploration of how different substituents in this region affect biological activity.

Moreover, the development of synthetic strategies towards natural products and their analogs often leads to the discovery of new and efficient synthetic methodologies. researchgate.netmdpi.com The use of versatile building blocks like this compound can stimulate the development of novel cyclization and functionalization reactions applicable to a broader range of synthetic targets.

| Natural Product Class | Relevance of this compound | Research Focus |

| Marine Alkaloids | The pyridine core is a common structural motif. | Synthesis of analogs with modified substitution patterns for SAR studies. |

| Indole (B1671886) Alkaloids | The ethynyl group can be used to construct complex ring systems found in some indole alkaloids. | Development of synthetic routes to complex heterocyclic scaffolds. |

Role in the Design and Synthesis of Advanced Research Probes

The unique structural features of this compound make it a valuable building block in the design and synthesis of advanced research probes. The terminal alkyne functionality is particularly significant as it is a key component in bioorthogonal chemistry. researchgate.netresearchgate.net Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The ethynyl group can participate in highly specific and efficient "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net

This bioorthogonal reactivity allows for the specific labeling of biomolecules in their native environment. For example, a research probe incorporating the 5-ethynylpyridin-2-amine scaffold can be introduced into a biological system. The ethynyl group can then be selectively reacted with an azide-modified biomolecule of interest, such as a protein, nucleic acid, or glycan. This covalent linkage allows for the visualization, isolation, and study of the target biomolecule's function and dynamics within a living cell.

Furthermore, the pyridine moiety itself can contribute to the properties of a research probe. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can participate in metal coordination, which can be exploited for targeting specific biological sites. The aromatic nature of the pyridine ring can also contribute to the photophysical properties of fluorescent probes. By conjugating the 5-ethynylpyridin-2-amine scaffold with fluorophores, researchers can create probes for fluorescence imaging applications. The fluorescence properties of such probes can be sensitive to the local microenvironment, allowing for the sensing of parameters like polarity and viscosity. rsc.org

The amino group at the 2-position provides an additional site for modification, allowing for the attachment of other functional groups, such as affinity tags (e.g., biotin) or other signaling moieties. This modularity in design enables the creation of a wide range of research probes with tailored properties for specific biological questions. For instance, kinase inhibitor probes can be synthesized using this scaffold to study the kinome and identify new therapeutic targets. evitachem.comnih.gov

| Probe Type | Key Feature Utilized | Application |

| Bioorthogonal Probes | Ethynyl group for click chemistry | Labeling and tracking of biomolecules in living systems |

| Fluorescent Probes | Pyridine core and ethynyl group for conjugation to fluorophores | Cellular imaging and sensing of microenvironment |

| Kinase Inhibitor Probes | Pyridine-amine scaffold as a kinase-binding motif | Target identification and validation in cancer research |

Application as a Scaffold in Chemical Library Generation for Research Screening

In modern drug discovery, the generation and screening of chemical libraries are fundamental for identifying new lead compounds. nih.govrsc.org this compound serves as an excellent scaffold for the construction of diverse chemical libraries due to its bifunctionality and the synthetic tractability of its core structure. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore a wide range of chemical space and increase the probability of discovering novel biological activities. acs.orgevitachem.comnih.gov

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. rsc.org By using the 5-ethynylpyridin-2-amine core, chemists can generate libraries of compounds that are predisposed to interact with biological targets. The ethynyl group and the amino group provide two independent points of diversification.

The ethynyl group can be functionalized through a variety of reactions, including Sonogashira couplings, click chemistry (azide-alkyne cycloadditions), and hydrofunctionalization reactions. cam.ac.uk This allows for the introduction of a wide array of substituents at the 5-position of the pyridine ring. The amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and guanidines, providing further structural diversity at the 2-position. nih.gov

This modular approach enables the parallel synthesis of large numbers of discrete compounds, which can then be screened in high-throughput screening (HTS) campaigns against various biological targets, such as enzymes, receptors, and ion channels. researchgate.netnih.gov The data obtained from these screens can provide valuable structure-activity relationships (SAR) that guide the optimization of hit compounds into potent and selective drug candidates. The ability to rapidly generate a library of related compounds from a common scaffold like this compound is a significant advantage in accelerating the drug discovery process. acs.org

| Diversification Point | Synthetic Transformation | Type of Diversity Introduced |

| 5-Ethynyl group | Sonogashira coupling, Click chemistry | Introduction of various aryl, heteroaryl, and alkyl groups |

| 2-Amino group | Acylation, Alkylation, Sulfonylation | Variation of amide, amine, and sulfonamide functionalities |

| Pyridine core | Cyclization reactions | Generation of fused heterocyclic systems |

Utility in Catalyst and Ligand Design for Fundamental Chemical Research

The structural attributes of this compound make it a promising candidate for the design and synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen atom is a well-established coordinating group for a wide range of transition metals, forming the basis of many successful catalysts. researchgate.net The presence of the amino group at the 2-position can modulate the electronic properties of the pyridine ring, influencing the strength of its coordination to a metal center. Furthermore, the amino group itself can act as a secondary coordination site, potentially leading to the formation of bidentate chelating ligands.

The ethynyl group at the 5-position offers several possibilities for ligand design. It can be used as a linker to connect the pyridine moiety to other coordinating groups, creating multidentate ligands with specific geometric constraints. For example, through Sonogashira coupling, another phosphine- or amine-containing aryl group could be attached, resulting in a P,N or N,N-type bidentate ligand. Such ligands are of great interest in asymmetric catalysis, where the chiral environment created by the ligand can induce high enantioselectivity in chemical transformations. nih.govrsc.org

The alkyne itself can also directly participate in coordination to a metal center, acting as a π-ligand. This can influence the electronic and steric environment around the metal, thereby affecting the catalytic activity and selectivity. Dinuclear metal complexes can also be constructed using pyridyl ligands incorporating an alkyne entity as a bridging unit. acs.org

While specific examples of catalysts and ligands derived directly from this compound are not yet prevalent in the literature, the fundamental principles of ligand design strongly suggest its potential utility. The combination of a coordinating pyridine-amine unit with a synthetically versatile ethynyl group provides a platform for the rational design of new ligands for a variety of catalytic applications, including cross-coupling reactions, hydrogenation, and polymerization. nih.govacs.org The modular nature of its synthesis allows for the fine-tuning of ligand properties to optimize catalyst performance for specific chemical transformations.

| Potential Ligand Type | Design Strategy | Potential Catalytic Application |

| Bidentate N,N-ligand | Functionalization of the amino group | Cross-coupling reactions, Asymmetric catalysis |

| Bidentate P,N-ligand | Sonogashira coupling with a phosphine-containing aryl halide | Asymmetric hydrogenation, Hydroformylation |

| Bridging Ligand | Coordination of the alkyne and pyridine nitrogen | Synthesis of multinuclear catalysts, Cooperative catalysis |

Computational and Theoretical Investigations of 5 Ethynylpyridin 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's ability to donate or accept electrons.

Theoretical calculations can map the electron density of the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, indicating sites for nucleophilic attack. beilstein-journals.org

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing valuable data for structural confirmation and analysis.

Vibrational Spectroscopy (IR and Raman): Methodologies like DFT (e.g., using the B3LYP functional) and ab initio Hartree-Fock methods with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) are employed to calculate the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.netnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net This detailed assignment is crucial for interpreting experimental spectra of complex molecules like 5-Ethynylpyridin-2-amine (B1592419). researchgate.net

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. electrochemsci.org These calculations help in understanding the nature of electronic transitions, such as n→π* or π→π*, within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to predict the isotropic chemical shifts (δ) of 1H and 13C nuclei. These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. researchgate.net

The structural flexibility and potential for tautomerism in 5-Ethynylpyridin-2-amine hydrochloride can be thoroughly investigated using computational methods.

Conformational Analysis: The molecule's structure can be optimized to find the most stable geometric arrangement of its atoms. For molecules with rotatable bonds, a potential energy surface (PES) scan can be performed by systematically rotating specific dihedral angles to identify all possible low-energy conformers and the energy barriers between them. nih.gov

Tautomerism: 2-Aminopyridine (B139424) and its derivatives are known to exhibit amino-imino tautomerism. nih.govresearchgate.net Quantum chemical calculations can be used to determine the relative stabilities of the different tautomeric forms in the gas phase and in solution. researchgate.netresearchgate.net By calculating the Gibbs free energies of the amino (A) and imino (B) tautomers, the equilibrium constant for the tautomerization process can be predicted. Furthermore, the transition state connecting the two tautomers can be located, and the activation energy for the interconversion can be calculated, providing insight into the kinetics of the process. nih.gov For 5-Ethynylpyridin-2-amine, the equilibrium between the amine form (5-ethynylpyridin-2-amine) and the imino form (5-ethynyl-1H-pyridin-2-imine) is a key aspect of its chemical character.

Figure 1: The two possible tautomeric forms of 5-Ethynylpyridin-2-amine. Computational methods can predict which form is more stable.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with their environment, such as solvent molecules or biological macromolecules.

The solvent environment can significantly influence the properties and behavior of a solute molecule. Computational models can account for these effects in several ways.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant (ε). wikipedia.orgq-chem.com This approach is computationally efficient and allows for the calculation of molecular properties, such as conformational stability and tautomeric equilibrium, in different solvents. nih.gov Studies on related aminopurine systems have shown that solvation can substantially affect tautomeric preferences. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent can reveal how the solvent shell structure affects the conformation and dynamics of the solute.

Given that many pyridine (B92270) derivatives exhibit biological activity, understanding their interactions with proteins is of great interest. nih.govtandfonline.com Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.

Molecular Docking: Docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as 5-Ethynylpyridin-2-amine) to a second molecule (a receptor, typically a protein or enzyme). researchgate.netmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a force field to estimate the binding affinity. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be performed on the predicted ligand-receptor complex. These simulations model the movement of every atom in the system over time, providing insights into the stability of the binding pose and the dynamics of the protein upon ligand binding. nih.gov MD simulations can also be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Ethynylpyridin-2-amine |

Structure-Reactivity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR investigations would systematically explore how modifications to different parts of the molecule impact its potency and selectivity. These studies are often guided by computational models that predict the effect of structural changes.

The core 2-aminopyridine structure is a common pharmacophore in many biologically active molecules. nih.gov The amino group at the 2-position is a crucial hydrogen bond donor and can be essential for anchoring the molecule within a target's binding site. Modifications at this position, such as N-alkylation or acylation, could modulate binding affinity and pharmacokinetic properties.

The ethynyl (B1212043) group at the 5-position is a key feature, providing a rigid linker that can be extended to probe deeper into a binding pocket. This group can also participate in various chemical reactions, allowing for its use as a handle for further derivatization or for covalent modification of a target protein. SAR studies would likely explore the impact of replacing the ethynyl group with other functionalities, such as cyano, halo, or small alkyl groups, to probe the electronic and steric requirements of the target.

Furthermore, substitution on the pyridine ring itself could be explored. The introduction of small electron-donating or electron-withdrawing groups could alter the electronic distribution of the ring system, thereby influencing its interaction with target residues. A hypothetical SAR study for this compound derivatives targeting a generic kinase might yield data such as that presented in the interactive table below.

Table 1: Illustrative SAR Data for this compound Derivatives

| Compound ID | R1 (at Amino Group) | R2 (at Ethynyl Group) | R3 (on Pyridine Ring) | Hypothetical IC50 (nM) |

|---|---|---|---|---|

| 1 | H | H | H | 150 |

| 2 | CH3 | H | H | 250 |

| 3 | H | Phenyl | H | 50 |

| 4 | H | H | 4-Cl | 120 |

| 5 | H | Cyclopropyl | H | 80 |

Ligand-Target Docking and Binding Affinity Predictions (Theoretical Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.com For this compound, docking studies would be instrumental in identifying potential biological targets and in elucidating the binding mode of its derivatives. Kinases are a prominent class of targets for aminopyridine-based inhibitors, and docking simulations would likely focus on the ATP-binding site of various kinases. tandfonline.com

In a typical docking simulation, the 2-amino group of the pyridine ring would be predicted to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The ethynyl group could extend into a hydrophobic pocket, and modifications to this group would be guided by the size and shape of this pocket. The pyridine ring itself would likely engage in pi-stacking or other non-covalent interactions with aromatic residues in the active site.

Binding affinity predictions, often calculated using scoring functions within the docking software or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding strength. These predictions are crucial for prioritizing compounds for synthesis and biological testing. A hypothetical docking study of this compound into the active site of a kinase might reveal the interactions summarized in the table below.

Table 2: Predicted Interactions and Binding Affinity for this compound

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Leu932 | Hydrogen Bond (with NH2) | 2.1 | -8.5 |

| Glu930 | Hydrogen Bond (with NH2) | 2.5 | |

| Val885 | Hydrophobic | 3.8 | |

| Phe1047 | Pi-Stacking (with Pyridine Ring) | 4.2 |

In Silico Screening and Virtual Library Design Incorporating this compound

In silico screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. The this compound scaffold can serve as a starting point for the design of a virtual library. By computationally enumerating a vast number of derivatives with different substituents at various positions, a diverse chemical space can be explored.

This virtual library can then be screened against the three-dimensional structure of a target protein using high-throughput docking. The top-scoring compounds, predicted to have the best binding affinities, can then be prioritized for synthesis and experimental validation. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

The design of such a library would involve the selection of a range of substituents based on chemical feasibility and desired physicochemical properties. For instance, a library could be designed to explore the effects of varying the size, polarity, and flexibility of the group attached to the ethynyl moiety. The results of such a virtual screen could identify novel derivatives with enhanced potency and selectivity. A schematic representation of a virtual library design is shown below.

Table 3: Virtual Library Design Based on the 5-Ethynylpyridin-2-amine Scaffold

| Scaffold | R1 Substituents | R2 Substituents | R3 Substituents | Library Size |

|---|---|---|---|---|

| 5-Ethynylpyridin-2-amine | -H, -CH3, -C2H5 | Aryl, Heteroaryl, Alkyl | -H, -F, -Cl, -CH3 | >10,000 compounds |

| -COCH3, -SO2CH3 | Cycloalkyl | -OCH3, -CN |

Role of 5 Ethynylpyridin 2 Amine Hydrochloride in Chemical Biology Methodologies

Development of Bioorthogonal Probes Utilizing the Ethynyl (B1212043) Moiety

The ethynyl group of 5-Ethynylpyridin-2-amine (B1592419) hydrochloride is a key functional moiety for its application in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is one half of the most common bioorthogonal reaction pairs, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".

In the development of bioorthogonal probes, 5-Ethynylpyridin-2-amine hydrochloride can be chemically modified to incorporate a targeting ligand. This ligand could be a small molecule, a peptide, or another biomolecule that directs the probe to a specific protein or cellular location. Once the targeting portion of the probe has bound to its biological target, the ethynyl group is available to react with a molecule containing an azide (B81097) group. This azide-containing molecule can be a reporter tag, such as a fluorophore for imaging, or a handle for enrichment, like biotin.

The key advantage of this two-step approach is that the small size of the ethynyl group on the probe minimizes perturbations to the biological system under study. The larger reporter molecule is only introduced in the second step, after the probe has already found its target. This modularity allows researchers to use the same alkyne-functionalized probe for various downstream applications by simply changing the azide-containing reporter molecule.

Table 1: Common Bioorthogonal Reactions Involving Alkynes

| Reaction Name | Key Reactants | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High reaction rate, high yield, forms a stable triazole linkage. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None (strain-promoted) | Copper-free, suitable for live-cell imaging, but can have slower kinetics than CuAAC. |

Application in Activity-Based Protein Profiling (ABPP) Research

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the functional state of enzymes in complex biological samples. nih.govnih.gov ABPP typically employs active site-directed probes that covalently modify a specific class of enzymes. nih.gov These probes are generally composed of three parts: a reactive group (or "warhead") that binds to the active site of an enzyme, a linker, and a reporter tag.

Derivatives of this compound can be designed as ABPP probes. The aminopyridine scaffold can be elaborated to create a reactive group that targets a specific enzyme family, for example, by incorporating an electrophilic trap for nucleophilic residues in an enzyme's active site. The ethynyl group serves as a versatile handle for the subsequent attachment of a reporter tag via click chemistry.

The workflow for an ABPP experiment using a probe derived from this compound would involve:

Incubating the biological sample (e.g., cell lysate, living cells) with the alkyne-containing ABPP probe.

The probe covalently labels the active enzymes it is designed to target.

The labeled proteome is then reacted with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) via click chemistry.

The tagged proteins can then be visualized by fluorescence imaging or enriched for identification and quantification by mass spectrometry.

This click chemistry-enabled ABPP approach allows for the temporal and spatial resolution of enzyme activity and is a valuable tool in drug discovery and development for identifying protein targets and assessing inhibitor selectivity. mdpi.com

Enzyme Mechanistic Studies Employing this compound Derivatives

The aminopyridine core of this compound is a common scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer.

By modifying the structure of this compound, researchers can synthesize libraries of potential enzyme inhibitors. For example, the amino group can be functionalized with various substituents to explore the binding pocket of a target enzyme. The ethynyl group can be used to attach reporter groups or to probe for interactions with specific amino acid residues within the active site.

These derivatives can be used in enzyme mechanistic studies to:

Determine inhibitor binding modes: By co-crystallizing an inhibitor with its target enzyme, researchers can use X-ray crystallography to visualize the interactions between the inhibitor and the enzyme's active site.

Probe structure-activity relationships (SAR): By systematically modifying the inhibitor's structure and measuring the effect on its potency, researchers can understand which chemical features are important for binding and inhibition.

Identify covalent inhibitors: The ethynyl group, while generally used for click chemistry, can under certain circumstances be designed to act as a reactive group for covalent modification of a nearby nucleophilic residue in the enzyme's active site.

Protein and Biomolecule Labeling and Tagging Strategies via Click Handles

The ethynyl group of this compound serves as a "click handle," a small, bio-inert functional group that can be readily and specifically reacted with a complementary azide handle. nih.gov This functionality is central to its use in labeling and tagging proteins and other biomolecules. springernature.comresearchgate.net

There are several strategies for incorporating an alkyne handle into a biomolecule:

Metabolic Labeling: Cells can be fed with unnatural metabolic precursors that contain an alkyne group. These precursors are then incorporated into newly synthesized biomolecules, such as proteins, glycans, or nucleic acids.

Genetic Code Expansion: An unnatural amino acid containing an alkyne group can be genetically encoded and incorporated into a specific site in a protein of interest. springernature.com

Chemical Modification: A protein or other biomolecule can be chemically modified with a reagent that introduces an alkyne group.

Once the alkyne handle is installed, the biomolecule can be tagged with a variety of azide-containing reporters for visualization, purification, or other downstream analyses. The use of this compound as a building block for these alkyne-containing reagents allows for the creation of a diverse toolkit for biomolecule labeling.

Precursor Synthesis for Biological Imaging Agents in Research Contexts

The aminopyridine structure is a key component of many biologically active molecules, including some that are used as imaging agents. For example, derivatives of 2-aminopyridine (B139424) have been explored as scaffolds for the development of amyloid imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

This compound can serve as a versatile precursor in the synthesis of such imaging agents. The ethynyl group can be used in coupling reactions, such as the Sonogashira coupling, to attach larger aromatic systems that are known to bind to biological targets like amyloid plaques. Furthermore, the ethynyl group can be a site for the introduction of a radiolabel, such as radioiodine, for PET or SPECT imaging.

The synthesis of these imaging agents is a multi-step process where the aminopyridine core provides a key structural element for biological targeting, and the ethynyl group offers a strategic point for chemical modification and radiolabeling.

Table 2: Potential Applications of this compound in Imaging Agent Synthesis

| Imaging Modality | Role of this compound | Example of Application |

| Fluorescence Microscopy | Precursor for fluorescent probes where the aminopyridine core is part of the fluorophore or a targeting moiety. | Synthesis of probes for cellular imaging. |

| PET/SPECT | Precursor for radiolabeled tracers where the ethynyl group is used for radiolabeling or coupling to a targeting vector. | Development of amyloid plaque imaging agents. |

Emerging Directions and Future Research Prospects for 5 Ethynylpyridin 2 Amine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms